5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Overview
Description
5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, along with a phenyl group and a piperidine moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the annulation of a thiazole ring with a pyridine ring, starting from thiazole or thiazolidine derivatives . The reaction conditions often include the use of organic solvents such as acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃) under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with protein kinases or other signaling molecules, affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:
- 5-Phenyl-2-(piperidin-1-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
- Thiazolo[4,5-b]pyridine derivatives with different substituents at the phenyl or piperidine positions
Uniqueness
What sets 5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the carbohydrazide group, in particular, may enhance its ability to form hydrogen bonds and interact with biological targets, potentially leading to distinct pharmacological activities .
Properties
IUPAC Name |
5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c19-22-17(24)13-11-14(12-7-3-1-4-8-12)20-16-15(13)25-18(21-16)23-9-5-2-6-10-23/h1,3-4,7-8,11H,2,5-6,9-10,19H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTBTDJMYQIKIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132306 | |
Record name | Thiazolo[4,5-b]pyridine-7-carboxylic acid, 5-phenyl-2-(1-piperidinyl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820604-18-9 | |
Record name | Thiazolo[4,5-b]pyridine-7-carboxylic acid, 5-phenyl-2-(1-piperidinyl)-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[4,5-b]pyridine-7-carboxylic acid, 5-phenyl-2-(1-piperidinyl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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